molecular formula C18H26N2O2 B6079709 2-(1-azabicyclo[2.2.2]oct-3-yl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline

2-(1-azabicyclo[2.2.2]oct-3-yl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline

Cat. No. B6079709
M. Wt: 302.4 g/mol
InChI Key: SWXNFWAVVGLJJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-azabicyclo[2.2.2]oct-3-yl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline, commonly known as A-85380, is a synthetic compound that belongs to the class of isoquinoline derivatives. It acts as a selective agonist of nicotinic acetylcholine receptors (nAChRs) and has been widely studied for its potential applications in various fields of scientific research.

Mechanism of Action

A-85380 acts as a selective agonist of 2-(1-azabicyclo[2.2.2]oct-3-yl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline, which are ligand-gated ion channels that mediate the effects of the neurotransmitter acetylcholine. It binds to the receptor and activates it, leading to the influx of cations such as sodium and calcium into the cell and the subsequent depolarization of the membrane potential. This results in the release of various neurotransmitters and the modulation of various physiological processes.
Biochemical and Physiological Effects:
A-85380 has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter release, the enhancement of cognitive function, and the regulation of mood and behavior. It has also been shown to have potential therapeutic applications in the treatment of various neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, and depression.

Advantages and Limitations for Lab Experiments

One of the main advantages of A-85380 is its high selectivity and affinity for 2-(1-azabicyclo[2.2.2]oct-3-yl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline, which allows for precise modulation of the receptor and the subsequent physiological processes. However, one of the limitations of A-85380 is its potential toxicity and side effects, which may limit its use in certain experimental settings.

Future Directions

There are several potential future directions for the study of A-85380, including the development of more selective and potent agonists, the investigation of its potential therapeutic applications in various neurological and psychiatric disorders, and the elucidation of its precise mechanism of action at the molecular level. Additionally, further studies are needed to determine the optimal dosage and administration of A-85380 for various experimental settings.

Synthesis Methods

The synthesis of A-85380 involves the reaction of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline with 3-bromocyclohexene in the presence of a palladium catalyst. The resulting product is then treated with sodium borohydride and 1-chloro-3-iodopropane to yield A-85380.

Scientific Research Applications

A-85380 has been extensively studied for its potential applications in various fields of scientific research, including neuroscience, pharmacology, and drug discovery. It has been shown to have a high affinity for 2-(1-azabicyclo[2.2.2]oct-3-yl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline, particularly the α4β2 subtype, which are widely distributed in the central nervous system and play a crucial role in various physiological processes.

properties

IUPAC Name

2-(1-azabicyclo[2.2.2]octan-3-yl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O2/c1-21-17-9-14-5-8-20(11-15(14)10-18(17)22-2)16-12-19-6-3-13(16)4-7-19/h9-10,13,16H,3-8,11-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWXNFWAVVGLJJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2CN(CCC2=C1)C3CN4CCC3CC4)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-azabicyclo[2.2.2]octan-3-yl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline

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